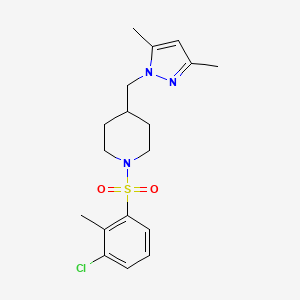
1-((3-chloro-2-methylphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-chloro-2-methylphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C18H24ClN3O2S and its molecular weight is 381.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group and a pyrazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyrazole derivatives. For instance, compounds incorporating pyrazole structures have demonstrated significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, showcasing their potency against resistant strains .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to acetylcholinesterase (AChE) and urease. In vitro assays revealed that derivatives with similar structures exhibited IC50 values ranging from 0.63 to 2.14 µM against AChE, indicating promising therapeutic applications in neurodegenerative diseases .
Antiviral Properties
Research has also indicated that pyrazole derivatives possess antiviral activity. For example, certain compounds demonstrated significant inhibition of viral replication at micromolar concentrations, suggesting their potential use in treating viral infections such as Hepatitis C .
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, the compound was tested against a panel of bacterial strains. The results indicated that it effectively inhibited biofilm formation and reduced bacterial viability significantly compared to controls. The study utilized time-kill assays and determined that the compound had bactericidal effects at concentrations correlating with its MIC values .
Study 2: Enzyme Inhibition Assays
Another investigation focused on the enzyme inhibition profile of the compound. It was found to effectively inhibit AChE, which is crucial in the context of Alzheimer's disease treatment. The IC50 values were comparable to established inhibitors, suggesting that this compound could be developed further for therapeutic applications .
Research Findings Summary
| Activity | Tested Compound | IC50/MIC Values | Remarks |
|---|---|---|---|
| Antimicrobial | Pyrazole Derivative | 0.22 - 0.25 µg/mL | Effective against resistant strains |
| AChE Inhibition | Similar Derivatives | 0.63 - 2.14 µM | Potential for neurodegenerative disease |
| Antiviral | Pyrazole Derivative | EC50: 5 - 28 µM | Significant viral replication inhibition |
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2S/c1-13-11-14(2)22(20-13)12-16-7-9-21(10-8-16)25(23,24)18-6-4-5-17(19)15(18)3/h4-6,11,16H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJYUEJRNNUVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=C(C(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














